molecular formula C9H14ClFN2 B13458760 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride

Cat. No.: B13458760
M. Wt: 204.67 g/mol
InChI Key: GXGQYRRLSHGDSC-UHFFFAOYSA-N
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Description

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group, a fluorine atom, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride typically involves the reaction of 2-fluoro-N,N-dimethylaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired aminomethyl derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)benzonitrile
  • 4-(aminomethyl)benzamide

Uniqueness

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the aminomethyl group and the dimethylaniline moiety also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H14ClFN2

Molecular Weight

204.67 g/mol

IUPAC Name

4-(aminomethyl)-2-fluoro-N,N-dimethylaniline;hydrochloride

InChI

InChI=1S/C9H13FN2.ClH/c1-12(2)9-4-3-7(6-11)5-8(9)10;/h3-5H,6,11H2,1-2H3;1H

InChI Key

GXGQYRRLSHGDSC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CN)F.Cl

Origin of Product

United States

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